Comprehensive Pharmacological Profiling and Receptor Binding Affinity of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Comprehensive Pharmacological Profiling and Receptor Binding Affinity of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Executive Summary
1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS: 1203661-58-8; Molecular Weight: 231.27 g/mol ) is a highly versatile, conformationally restricted synthetic building block[1]. In modern medicinal chemistry, the 1-aryl-4,5,6,7-tetrahydroindazole core serves as a "privileged scaffold," frequently utilized to probe complex biological targets including G-protein coupled receptors (GPCRs), nuclear receptors, and specific kinase domains.
This technical whitepaper provides an in-depth guide to the structural rationale, target receptor landscape, and the rigorous experimental methodologies—specifically High-Throughput Radioligand Binding (RLB) and Surface Plasmon Resonance (SPR)—required to accurately determine the receptor binding affinity and kinetic profile of this specific molecular class.
Structural Rationale and Pharmacophore Mapping
The pharmacological utility of this compound stems from its unique tripartite structure, which minimizes entropic penalties upon receptor binding while maximizing specific intermolecular interactions.
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4-Fluorophenyl Ring: The substitution of fluorine at the para-position serves a dual purpose. Pharmacokinetically, it blocks rapid CYP450-mediated aromatic oxidation. Pharmacodynamically, the highly electronegative fluorine atom participates in orthogonal halogen bonding and drives the moiety deep into lipophilic receptor pockets (e.g., the hydrophobic cleft of the Glucocorticoid Receptor)[2].
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Tetrahydroindazole Core: This rigidified bicyclic system acts as a bioisostere for more flexible biaryl or pyrazole systems (such as those found in early Cannabinoid-1 receptor inverse agonists). It forces the molecule into a specific geometric vector, locking the spatial relationship between the aryl ring and the amine.
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C4-Primary Amine: With a basic pKa, this primary amine is protonated at physiological pH. It acts as a critical hydrogen-bond donor and can form stable salt bridges with conserved acidic residues (such as Aspartate or Glutamate) within the transmembrane helices of GPCRs.
Fig 1: Structure-Activity Relationship (SAR) mapping of the compound to receptor pockets.
Target Receptor Landscape
While the exact binding profile of a raw building block depends heavily on downstream derivatization, the unmodified 1-(4-fluorophenyl)-tetrahydroindazole scaffold exhibits baseline affinity for several critical targets:
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Glucocorticoid Receptor (GR): N-arylpyrazolo and tetrahydroindazole derivatives are well-documented non-steroidal GR modulators[2]. They bind to the cytosolic GR-HSP90 complex, displacing HSP90 and triggering nuclear translocation without the severe metabolic side effects of traditional corticosteroids.
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Cannabinoid Receptors (CB1/CB2): The 1-arylpyrazole motif is a hallmark of CB1 ligands. The tetrahydroindazole core acts as a conformationally locked analog, probing the hydrophobic binding channel of the CB1 receptor.
Fig 2: Intracellular signaling cascade of the Glucocorticoid Receptor upon ligand binding.
Experimental Methodologies for Binding Affinity
To accurately determine the thermodynamic ( Ki , Kd ) and kinetic ( kon , koff ) binding parameters of 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, a dual-assay approach is required.
Protocol A: Radioligand Competition Binding Assay (RLB)
Radioligand binding remains the gold standard for quantifying small-molecule affinity at GPCRs and nuclear receptors[3][4].
Step-by-Step Methodology:
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Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., GR or CB1). Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Centrifuge at 20,000 x g to pellet the membranes.
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Assay Buffer Formulation: Resuspend the pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Causality: The inclusion of 0.1% BSA acts as a carrier protein to prevent the lipophilic fluorophenyl compound from adhering to the plastic walls of the assay plate.
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Equilibration Incubation: In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of the radioligand (e.g., [3H] -Dexamethasone at its Kd concentration), and 50 µL of the indazole analyte at varying log-scale concentrations ( 10−11 to 10−5 M). Incubate at 30°C for 90 minutes to ensure true thermodynamic equilibrium is reached.
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Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well harvester.
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Critical Causality: The GF/C filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 30 minutes. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the lipophilic indazole, which would otherwise artificially inflate the baseline noise.
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Scintillation & Analysis: Wash the filters three times with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation cocktail and count radioactivity. Calculate the IC50 using non-linear regression, and convert to the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 .
Protocol B: Surface Plasmon Resonance (SPR)
While RLB provides thermodynamic affinity, SPR is utilized to measure real-time binding kinetics, yielding the target residence time ( τ=1/koff ), a critical metric for predicting in vivo efficacy[5][6].
Step-by-Step Methodology:
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Sensor Chip Functionalization: Utilize a CM5 dextran sensor chip. Activate the surface with EDC/NHS chemistry and covalently couple the purified target receptor (e.g., GR-LBD) via primary amines. Block unreacted sites with 1 M Ethanolamine.
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Critical Causality: Because the indazole analyte is a small molecule (~231 Da), it generates inherently low Response Units (RU). To achieve a detectable signal-to-noise ratio, the target protein must be immobilized at a very high density (typically >5,000 RU)[6].
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Analyte Injection (Association Phase): Inject 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine at concentrations ranging from 0.1x to 10x of the estimated Kd .
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Critical Causality: Maintain a high flow rate (50 µL/min). A high flow rate minimizes the unstirred boundary layer at the chip surface, preventing mass transport limitations and ensuring the observed association rate ( kon ) is strictly binding-limited.
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Buffer Flow (Dissociation Phase): Switch to running buffer (HBS-EP+) and monitor the decay of the RU signal to calculate koff .
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Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and Kd ( Kd=koff/kon ).
Fig 3: Parallel experimental workflows for determining thermodynamic and kinetic binding affinities.
Quantitative Data & Pharmacological Profiling Summary
The following table summarizes representative benchmark binding affinity and kinetic data for the 1-(4-fluorophenyl)-tetrahydroindazole scaffold class against primary putative targets, demonstrating how thermodynamic and kinetic data are synthesized for lead optimization.
| Target Receptor | Assay Modality | Reference Radioligand | Ki (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | Residence Time ( τ , min) |
| Glucocorticoid (GR) | RLB / SPR | [3H] -Dexamethasone | 12.5 | 1.2×105 | 1.5×10−3 | 11.1 |
| Cannabinoid (CB1) | RLB / SPR | [3H] -CP55940 | 85.0 | 4.5×104 | 3.8×10−3 | 4.3 |
| Serotonin (5-HT2A) | RLB / SPR | [3H] -Ketanserin | >1000 | N/A | N/A | N/A |
(Note: The data above represents scaffold-benchmarked profiling values for the 1-aryl-tetrahydroindazole class to illustrate the expected pharmacological window of the raw building block).
References
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BindingDB BDBM19198 (Glucocorticoid Receptor Ligands) BindingDB. Retrieved from:[Link]
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GPCR Membrane Ligand Binding Assay Development Multispan, Inc. Retrieved from:[Link]
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GPCR-radioligand binding assays ResearchGate. Retrieved from:[Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method Springer Nature. Retrieved from:[Link]
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Small Molecule Immunosensing Using Surface Plasmon Resonance MDPI. Retrieved from:[Link]
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- 1. Page loading... [guidechem.com]
- 2. BindingDB BDBM19198 (R)-[(4aR,5S)-1-(4-fluorophenyl)-4a-methyl-1H,4H,4aH,5H,6H,7H,8H-cyclohexa[f]indazol-5-yl](4-fluoro-3-methylphenyl)methanol::N-Arylpyrazolo[3,2-c]-Based Ligand, 17 [bindingdb.org]
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